1h-Pyrano[3,4-d]pyrimidine
CAS No.: 36328-05-9
Cat. No.: VC17566665
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36328-05-9 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 1H-pyrano[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9) |
| Standard InChI Key | DSAUEJDFGJWFIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C2C1=CN=CN2 |
Introduction
Chemical Structure and Nomenclature
1H-pyrano[3,4-d]pyrimidine features a pyran ring fused to a pyrimidine at the [3,4-d] positions, creating a bicyclic framework with nitrogen atoms at positions 1, 3, and 4 of the pyrimidine ring (Figure 1). This arrangement distinguishes it from the more commonly studied pyrano[2,3-d]pyrimidine isomers, where fusion occurs at the positions .
Table 1: Key Chemical Identifiers of Pyrano-Pyrimidine Derivatives
The IUPAC name 1H-pyrano[3,4-d]pyrimidine specifies the hydrogen atom at position 1 of the pyrimidine ring and the fusion pattern. Substituents on this scaffold can significantly alter its electronic properties and biological activity .
Synthesis and Reaction Methodologies
Multicomponent Synthesis of Pyrano-Pyrimidine Derivatives
A validated route to analogous structures involves a one-pot multicomponent reaction. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives are synthesized from aldehydes, malononitrile, and barbituric acid under refluxing ethanol with piperidine catalysis . This method yields diverse derivatives with substituents influencing solubility and reactivity:
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Combine aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in ethanol.
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Add piperidine (0.1 mmol) and reflux at 80°C for 4–6 hours.
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Cool, filter, and recrystallize the product from ethanol.
Table 2: Representative Pyrano-Pyrimidine Derivatives
| Compound | R₁ (Position 7) | R₂ (Position 5) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5a | 2-Hydroxyphenyl | Phenyl | 80 | 235–236 |
| 5b | 4-Chlorophenyl | Methyl | 75 | 248–250 |
Solubility and Stability
Pyrano-pyrimidine derivatives exhibit limited aqueous solubility (e.g., <1 mg/mL in water) , necessitating organic solvents like DMSO for biological assays. Stability studies recommend storage in airtight containers at 4°C to prevent decomposition .
Biological Activities and Mechanisms
Enzyme Inhibition Profiling
Pyrano-pyrimidine derivatives demonstrate potent inhibition of carbohydrate-metabolizing enzymes, a trait leveraged in antidiabetic drug development:
Table 3: Enzyme Inhibitory Activity of Pyrano[2,3-d]pyrimidines
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| 5a | 12.4 ± 0.3 | 45.6 ± 1.2 |
| 5b | 18.9 ± 0.5 | 52.3 ± 1.5 |
These compounds show greater potency against α-glucosidase than α-amylase, suggesting selective inhibition beneficial for managing postprandial hyperglycemia .
Cholesterol-Lowering Effects
Although direct evidence for 1H-pyrano[3,4-d]pyrimidine is lacking, the structurally related 4-amino-1H-pyrazolo[3,4-d]pyrimidine reduces serum cholesterol in rat models by 30–40% at 50 mg/kg doses . This hints at potential lipid-modulating applications for pyrano-pyrimidine analogs.
Applications in Medicinal Chemistry
Antidiabetic Agents
The α-glucosidase inhibition data (Table 3) positions pyrano-pyrimidines as candidates for next-generation antidiabetics. Their mechanism avoids systemic hypoglycemia risks associated with insulin secretagogues .
Future Research Directions
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